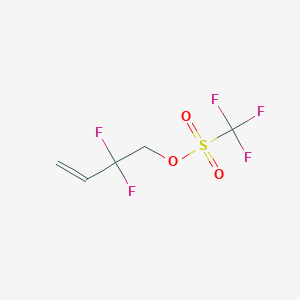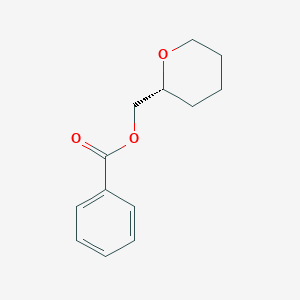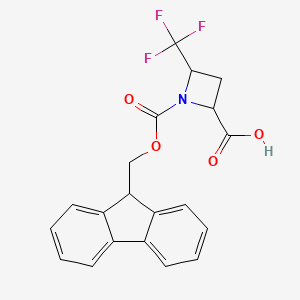
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid is a synthetic compound with a complex structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and an azetidine ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Utilized in the synthesis of peptides and other biologically active molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid involves its ability to interact with various molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions at other sites. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methylazetidine-2-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties.
Uniqueness
1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in synthetic applications where these characteristics are desired .
Eigenschaften
Molekularformel |
C20H16F3NO4 |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C20H16F3NO4/c21-20(22,23)17-9-16(18(25)26)24(17)19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,25,26) |
InChI-Schlüssel |
CXRIMSULOZUBQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C1C(F)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



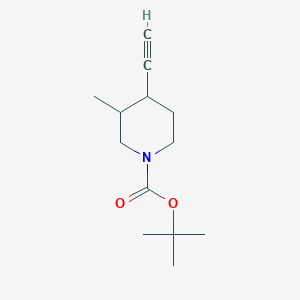
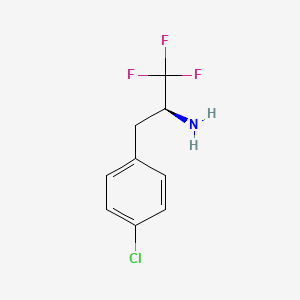
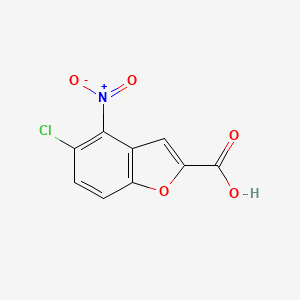
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
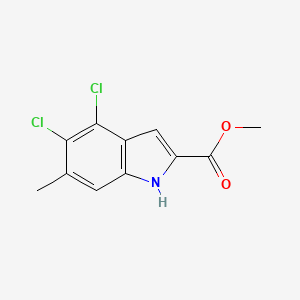
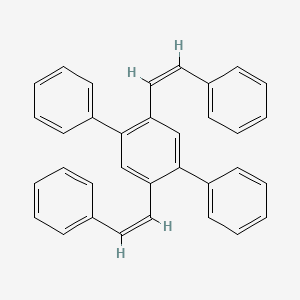
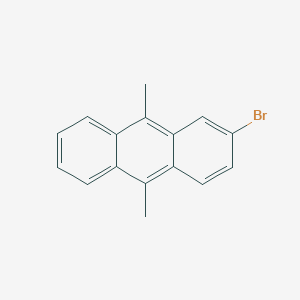
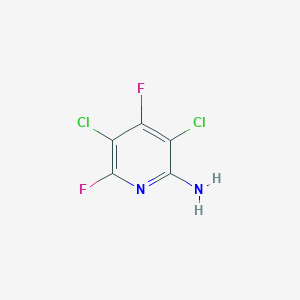
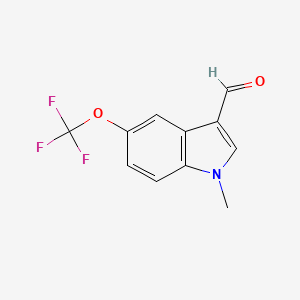
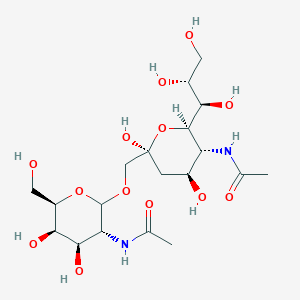
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
